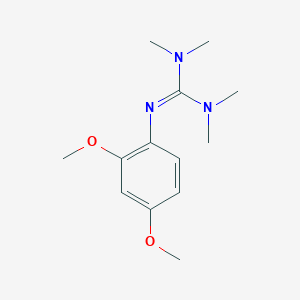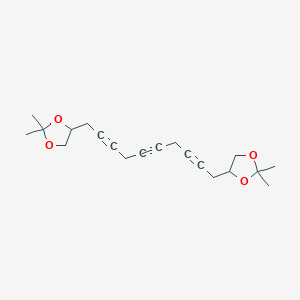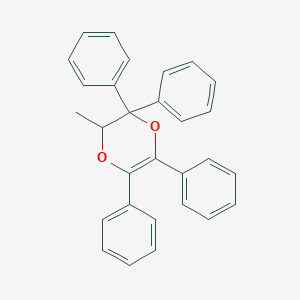
Heptadeca-1,3-dien-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadeca-1,3-dien-1-OL is a long-chain fatty alcohol with the molecular formula C17H24O. This compound is characterized by the presence of two double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptadeca-1,3-dien-1-OL can be synthesized through several methods, including the reduction of heptadeca-1,3-dien-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the hydroboration-oxidation of heptadeca-1,3-diene, where the diene is first treated with borane followed by oxidation with hydrogen peroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of heptadeca-1,3-dien-1-one. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadeca-1,3-dien-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form heptadeca-1,3-dien-1-one.
Reduction: The double bonds can be reduced to form heptadecan-1-OL.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Heptadeca-1,3-dien-1-one.
Reduction: Heptadecan-1-OL.
Substitution: Heptadeca-1,3-dien-1-chloride or heptadeca-1,3-dien-1-bromide.
Applications De Recherche Scientifique
Heptadeca-1,3-dien-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of heptadeca-1,3-dien-1-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and the NF-κB signaling pathway . Additionally, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms.
Comparaison Avec Des Composés Similaires
Heptadeca-1,3-dien-1-OL can be compared with other long-chain fatty alcohols such as:
Heptadeca-1,9-dien-4,6-diyn-3-ol: Similar in structure but contains additional triple bonds, which may confer different chemical properties and reactivity.
Falcarinol: Another long-chain fatty alcohol with known biological activities, including anti-cancer properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule for synthetic and industrial applications.
Propriétés
| 125920-11-8 | |
Formule moléculaire |
C17H32O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
heptadeca-1,3-dien-1-ol |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h14-18H,2-13H2,1H3 |
Clé InChI |
BFFPJBRLHQYQJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CC=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
